(3-(Dimethylamino)phenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-21(2)18-6-3-5-17(13-18)20(23)22-10-8-16(9-11-22)14-25-15-19-7-4-12-24-19/h3-7,12-13,16H,8-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDKHNJUFHHSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Route
The 3-(dimethylamino)benzoyl group is installed via Friedel-Crafts acylation, employing 3-(dimethylamino)benzaldehyde and an acyl chloride under Lewis acid catalysis (e.g., AlCl3). This method, adapted from chalcone syntheses, proceeds via electrophilic aromatic substitution:
$$ \text{3-(Dimethylamino)benzaldehyde} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{3-(Dimethylamino)benzoyl chloride} $$
Subsequent hydrolysis yields the free ketone, though isolation is often bypassed in favor of direct coupling to the piperidine subunit.
Aldol Condensation Approach
Alternatively, aldol condensation between 3-(dimethylamino)benzaldehyde and acetophenone derivatives forms α,β-unsaturated ketones, as demonstrated in chalcone syntheses. Sodium hydroxide or potassium hydroxide in methanol at 0°C facilitates enolate formation, followed by dehydration:
$$ \text{3-(Dimethylamino)benzaldehyde} + \text{Acetophenone} \xrightarrow{\text{KOH}} \text{Chalcone intermediate} $$
Hydrogenation or selective reduction of the chalcone’s double bond may generate the saturated ketone.
Construction of the 4-(((Furan-2-ylmethyl)thio)methyl)piperidine Subunit
Piperidine Functionalization
The synthesis begins with 4-piperidone hydrochloride hydrate , which undergoes mesylation at the nitrogen using methylsulfonyl chloride in a chloroform-water biphasic system:
$$ \text{4-Piperidone hydrochloride} + \text{MeSO}2\text{Cl} \xrightarrow{\text{NaHCO}3} \text{N-Mesylpiperidin-4-one} $$
This intermediate is critical for subsequent alkylation and thioether formation.
Thioether Side Chain Installation
The mesylated piperidine reacts with furan-2-ylmethanethiol under basic conditions (e.g., NaH in DMSO) to introduce the thioether group via nucleophilic displacement:
$$ \text{N-Mesylpiperidin-4-one} + \text{HSCH}2\text{C}4\text{H}_3\text{O} \xrightarrow{\text{NaH}} \text{4-((Furan-2-ylmethylthio)methyl)piperidine} $$
Optimization studies indicate that polar aprotic solvents (DMSO, DMF) enhance reaction rates, while excess thiol (1.2–1.5 eq) ensures complete conversion.
Final Coupling and Methanone Assembly
The two subunits are coupled via a nucleophilic acyl substitution reaction. The piperidine-thioether intermediate is deprotonated with sodium hydride and reacted with 3-(dimethylamino)benzoyl chloride in anhydrous DMF:
$$ \text{4-((Furan-2-ylmethylthio)methyl)piperidine} + \text{3-(Dimethylamino)benzoyl chloride} \xrightarrow{\text{NaH}} \text{Target compound} $$
Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) confirms product formation, with purification achieved through recrystallization from ethanol (yield: 15–22%).
Optimization Challenges and Solutions
- Low Atom Economy : The multistep synthesis suffers from cumulative atom economy losses (e.g., 11% overall in related Corey-Chaykovsky reactions). Mitigation strategies include in situ generation of intermediates and solvent recycling.
- Regioselectivity in Thioether Formation : Competing O-alkylation is suppressed by using bulkier bases (e.g., t-BuOK) and controlling stoichiometry.
- Purification Complexity : Silica gel chromatography or fractional crystallization resolves co-eluting byproducts, though scale-up remains challenging.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)phenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-(Dimethylamino)phenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)phenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(a) Aromatic Substituents
- Target compound: 3-(Dimethylamino)phenyl group.
- Analog 74–77 (): 3-Methoxyphenyl group. The methoxy group is moderately electron-donating but less polar than dimethylamino, which may reduce solubility and CNS bioavailability .
- Analog 24 (): 3-Hydroxy-4-(phenylthio)phenyl group.
(b) Thioether-Linked Substituents
- Target compound: Furan-2-ylmethylthio group.
- Analogs 74–78 () : Trifluoromethylpyridin-2-ylthio groups. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the pyridine ring offers hydrogen-bonding sites .
- Analog 3e () : Methylsulfonyl group. A polar, electron-withdrawing group that may reduce membrane permeability but improve target affinity .
Data Tables
Table 1. Structural and Physicochemical Comparison of Piperidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
